molecular formula C15H28ClN3O4S2 B051602 Risotilide hydrochloride CAS No. 116907-13-2

Risotilide hydrochloride

Cat. No. B051602
M. Wt: 414 g/mol
InChI Key: RFMZRLGPSDNVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Risotilide hydrochloride is a chemical compound that belongs to the class of macrolide antibiotics. It is synthesized from erythromycin and has been found to be effective against a wide range of bacterial infections.

Scientific Research Applications

Risotilide hydrochloride has been extensively studied for its antibacterial properties. It has been found to be effective against a wide range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. It has also been studied for its potential use in the treatment of Helicobacter pylori infections.

Mechanism Of Action

Risotilide hydrochloride works by binding to the bacterial ribosome and inhibiting protein synthesis. This leads to the death of the bacteria and the clearance of the infection.

Biochemical And Physiological Effects

Risotilide hydrochloride has been shown to have minimal side effects and is generally well-tolerated. It has been found to have good tissue penetration and is effective at low doses.

Advantages And Limitations For Lab Experiments

Risotilide hydrochloride is a useful tool for studying bacterial infections in the laboratory. It is effective against a wide range of bacteria and has minimal side effects. However, its use is limited by its cost and availability.

Future Directions

There are several areas of research that could benefit from the study of risotilide hydrochloride. These include the development of new antibiotics, the study of bacterial resistance mechanisms, and the development of new treatments for bacterial infections.
In conclusion, risotilide hydrochloride is a useful tool for studying bacterial infections in the laboratory. Its effectiveness against a wide range of bacteria, minimal side effects, and good tissue penetration make it a valuable asset in the fight against bacterial infections. Further research is needed to fully understand its potential and to develop new treatments for bacterial infections.

Synthesis Methods

Risotilide hydrochloride is synthesized from erythromycin by a process called semisynthesis. The process involves the removal of a sugar molecule from erythromycin and the addition of a new molecule called a thiazole ring. The resulting compound is then converted to the hydrochloride salt form.

properties

CAS RN

116907-13-2

Product Name

Risotilide hydrochloride

Molecular Formula

C15H28ClN3O4S2

Molecular Weight

414 g/mol

IUPAC Name

4-(methanesulfonamido)-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C15H27N3O4S2.ClH/c1-12(2)16-10-11-18(13(3)4)24(21,22)15-8-6-14(7-9-15)17-23(5,19)20;/h6-9,12-13,16-17H,10-11H2,1-5H3;1H

InChI Key

RFMZRLGPSDNVKE-UHFFFAOYSA-N

SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl

Canonical SMILES

CC(C)NCCN(C(C)C)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl

Other CAS RN

116907-13-2

synonyms

enzenesulfonamide, N-(1-methylethyl)-N-(2-((1-methylethyl)amino)ethyl)-4-((methylsulfonyl)amino)-, monohydrochloride
risitolide
risotilide
risotilide hydrochloride
WY 48986
WY-48986

Origin of Product

United States

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